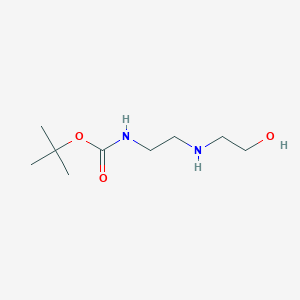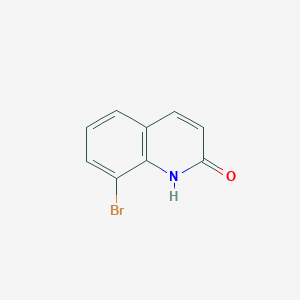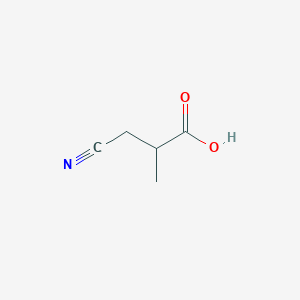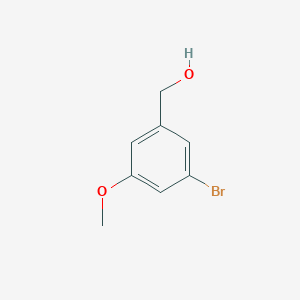
(3-Bromo-5-methoxyphenyl)methanol
Vue d'ensemble
Description
“(3-Bromo-5-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H9BrO2 . It has a molecular weight of 217.06 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(3-Bromo-5-methoxyphenyl)methanol” is 1S/C8H9BrO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-Bromo-5-methoxyphenyl)methanol” is a solid at room temperature . It has a molecular weight of 217.06 and a density of 1.5±0.1 g/cm3 . The boiling point is 304.5±27.0 °C at 760 mmHg .Applications De Recherche Scientifique
Pharmacology
Application Summary
In pharmacology, (3-Bromo-5-methoxyphenyl)methanol is utilized as a precursor for synthesizing various biologically active compounds. Its derivatives have been explored for their potential therapeutic effects.
Methods and Procedures
The compound is often used in the synthesis of more complex molecules through reactions like nucleophilic substitution or as an intermediate in multistep synthetic routes.
Results and Outcomes
While specific data on the outcomes of these syntheses vary, the use of (3-Bromo-5-methoxyphenyl)methanol in pharmacology typically aims to enhance the efficacy or reduce the side effects of therapeutic agents .
Organic Synthesis
Application Summary
Organic synthesis leverages (3-Bromo-5-methoxyphenyl)methanol for constructing diverse organic compounds, particularly in the development of new synthetic methodologies.
Methods and Procedures
It serves as a building block in cross-coupling reactions and can undergo various transformations due to the presence of reactive functional groups.
Results and Outcomes
The compound’s utility in organic synthesis is demonstrated by its involvement in producing complex molecules with high yields and selectivity .
Material Science
Application Summary
In material science, this compound is used to synthesize materials with specific electronic or photonic properties.
Methods and Procedures
It may be incorporated into polymers or small molecules that form part of electronic devices or sensors.
Results and Outcomes
The incorporation of (3-Bromo-5-methoxyphenyl)methanol into materials can result in enhanced performance characteristics like increased conductivity or improved light-emitting properties .
Biochemistry
Application Summary
Biochemically, (3-Bromo-5-methoxyphenyl)methanol is used in enzyme-mediated reactions and as a substrate for biochemical studies.
Methods and Procedures
Enzymatic synthesis and modification of the compound can lead to the production of chiral molecules or the study of enzyme specificity.
Results and Outcomes
Research has shown that enzymatic reactions involving this compound can be highly efficient and selective, providing valuable insights into enzyme mechanisms .
Analytical Chemistry
Application Summary
Analytical chemistry utilizes (3-Bromo-5-methoxyphenyl)methanol in the development of analytical standards and reagents.
Methods and Procedures
It can be used to calibrate instruments or as a reference compound in the quantification of chemical substances.
Results and Outcomes
The use of this compound in analytical chemistry ensures accuracy and precision in measurement and detection methods .
Environmental Science
Application Summary
Environmental science research may use (3-Bromo-5-methoxyphenyl)methanol to study its degradation products’ environmental impact.
Methods and Procedures
Studies often involve monitoring the compound’s stability and breakdown in various environmental conditions.
Results and Outcomes
Findings from such research contribute to understanding the environmental fate of chemical compounds and aid in assessing potential ecological risks .
Safety And Hazards
Propriétés
IUPAC Name |
(3-bromo-5-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWBDINRNWYVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442440 | |
| Record name | (3-BROMO-5-METHOXYPHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-methoxyphenyl)methanol | |
CAS RN |
262450-64-6 | |
| Record name | (3-BROMO-5-METHOXYPHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromo-5-methoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

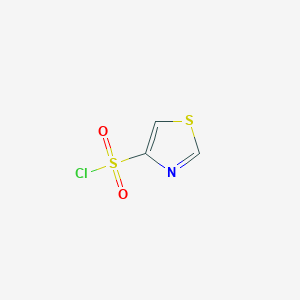
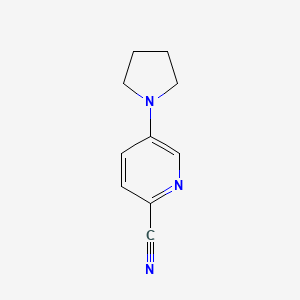
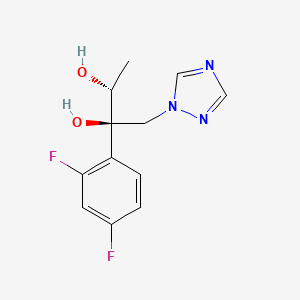
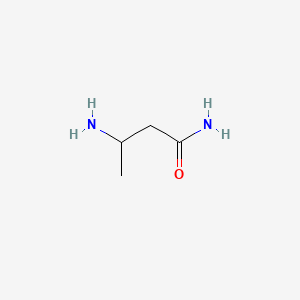
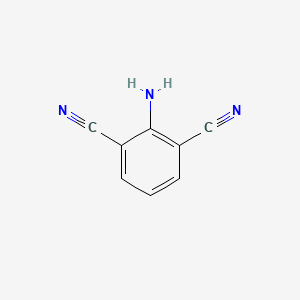
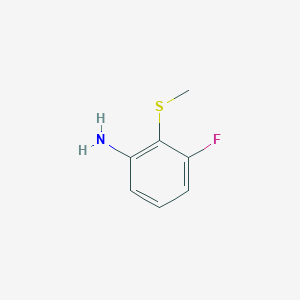
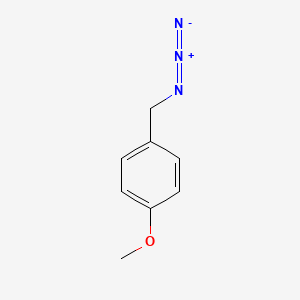
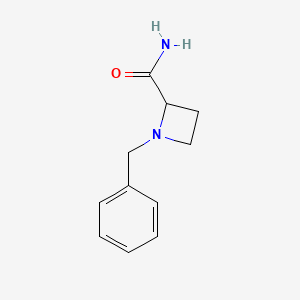
![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)
